molecular formula C18H20N4S B10961734 6-{[2-(Piperidin-1-yl)ethyl]sulfanyl}-2,4'-bipyridine-5-carbonitrile

6-{[2-(Piperidin-1-yl)ethyl]sulfanyl}-2,4'-bipyridine-5-carbonitrile

Cat. No.: B10961734
M. Wt: 324.4 g/mol
InChI Key: XSSLFABHSHPTSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-{[2-(Piperidin-1-yl)ethyl]sulfanyl}-2,4’-bipyridine-5-carbonitrile is a complex organic compound that features a piperidine ring, a bipyridine core, and a sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{[2-(Piperidin-1-yl)ethyl]sulfanyl}-2,4’-bipyridine-5-carbonitrile typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Bipyridine Core: The bipyridine core can be synthesized through a coupling reaction of two pyridine derivatives. This step often involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.

    Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via a nucleophilic substitution reaction. This involves the reaction of a suitable thiol with a halogenated bipyridine intermediate.

    Attachment of the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction, where a piperidine derivative reacts with an appropriate electrophilic intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

6-{[2-(Piperidin-1-yl)ethyl]sulfanyl}-2,4’-bipyridine-5-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, catalytic hydrogenation

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Various substituted piperidine derivatives

Scientific Research Applications

6-{[2-(Piperidin-1-yl)ethyl]sulfanyl}-2,4’-bipyridine-5-carbonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry, forming complexes with transition metals for catalysis and material science applications.

    Biology: The compound is studied for its potential as a bioactive molecule, with research focusing on its interactions with biological macromolecules.

    Medicine: It is investigated for its potential therapeutic properties, including its role as a pharmacophore in drug design.

    Industry: The compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of 6-{[2-(Piperidin-1-yl)ethyl]sulfanyl}-2,4’-bipyridine-5-carbonitrile involves its interaction with specific molecular targets. The piperidine ring and bipyridine core allow the compound to bind to various enzymes and receptors, modulating their activity. The sulfanyl group can participate in redox reactions, influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 6-{[2-(Morpholin-1-yl)ethyl]sulfanyl}-2,4’-bipyridine-5-carbonitrile
  • 6-{[2-(Pyrrolidin-1-yl)ethyl]sulfanyl}-2,4’-bipyridine-5-carbonitrile
  • 6-{[2-(Piperazin-1-yl)ethyl]sulfanyl}-2,4’-bipyridine-5-carbonitrile

Uniqueness

6-{[2-(Piperidin-1-yl)ethyl]sulfanyl}-2,4’-bipyridine-5-carbonitrile is unique due to the presence of the piperidine ring, which imparts specific steric and electronic properties. This uniqueness allows for distinct interactions with molecular targets, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C18H20N4S

Molecular Weight

324.4 g/mol

IUPAC Name

2-(2-piperidin-1-ylethylsulfanyl)-6-pyridin-4-ylpyridine-3-carbonitrile

InChI

InChI=1S/C18H20N4S/c19-14-16-4-5-17(15-6-8-20-9-7-15)21-18(16)23-13-12-22-10-2-1-3-11-22/h4-9H,1-3,10-13H2

InChI Key

XSSLFABHSHPTSS-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CCSC2=C(C=CC(=N2)C3=CC=NC=C3)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.